2-[(2-Methoxyphenyl)methyl]azepane
Description
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-5-4-7-12(14)11-13-8-3-2-6-10-15-13/h4-5,7,9,13,15H,2-3,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKKLLTZVLQPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394404 | |
| Record name | 2-[(2-methoxyphenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68841-23-6 | |
| Record name | 2-[(2-methoxyphenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Azepane Scaffold: a Privileged Motif in Organic Synthesis
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a wide array of organic compounds. nih.govnih.gov Its importance is underscored by its presence in numerous natural products and pharmaceutically active molecules. lifechemicals.com The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, which can be crucial for binding to biological targets. lifechemicals.com
The synthesis of functionalized azepanes is an active area of research in organic chemistry. nih.gov Scientists have developed various strategies to construct this ring system, including dearomative ring expansion of nitroarenes and other photochemical methods. nih.gov The ability to introduce a variety of substituents onto the azepane core with stereochemical control is critical for exploring the structure-activity relationships of new chemical entities. nih.gov
The versatility of the azepane scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include applications as anticancer, antimicrobial, and anti-Alzheimer's agents. nih.gov Furthermore, azepane-containing compounds have been investigated as inhibitors of various enzymes, such as glycosidases, and as modulators of central nervous system targets. nih.govnih.gov The exploration of novel azepane derivatives continues to be a fertile ground for the discovery of new therapeutic agents. nih.gov
Research Trajectories for 2 2 Methoxyphenyl Methyl Azepane: an Overview
General Strategies for Azepane Ring Construction
The formation of the seven-membered azepane ring can be broadly categorized into two primary approaches: the cyclization of a linear precursor (ring-closing reactions) and the expansion of a smaller, pre-existing ring system (ring-expansion reactions).
Ring-Closing Reactions
The direct cyclization of acyclic precursors is a fundamental approach to azepane synthesis. These methods involve forming a key carbon-nitrogen or carbon-carbon bond to close the seven-membered ring.
One notable method is intramolecular 1,7-carbonyl-enamine cyclization . This strategy has been explored for the synthesis of fused azepine systems, where an enamine attacks a carbonyl group within the same molecule to forge the seven-membered ring. chem-soc.si Another powerful technique is Ring-Closing Metathesis (RCM) , which has been successfully applied to create benzo chem-soc.sirsc.orgazepino[1,2-b]isoquinolinones, demonstrating its utility in forming seven-membered azepine rings within complex polycyclic structures. researchgate.net
In recent years, chemoenzymatic methods have emerged as a highly effective strategy for producing enantioenriched azepanes. Asymmetric reductive amination, utilizing imine reductases (IREDs), can directly convert a linear aminoketone, which exists in equilibrium with its cyclic imine form, into a chiral 2-substituted azepane. acs.org This approach circumvents challenges associated with the isolation of unstable cyclic imine precursors. acs.org
Other innovative ring-closing strategies include:
Cu(I)-Catalyzed Tandem Amination/Cyclization: This method has been used to synthesize functionalized azepines from fluorinated allenynes, showcasing a tandem process that builds the heterocyclic ring. nih.gov
Formal 1,3-Migration and Annulation: An approach initiated by an α-imino rhodium carbene can lead to zwitterionic intermediates that undergo selective annulation to afford azepane derivatives. researchgate.net
Temporary-Bridge Strategy: An organocatalytic domino reaction can form a temporary oxygen-bridged bicyclic system (a bicyclo[3.2.1]octane derivative) from acyclic precursors. rsc.org Subsequent selective cleavage of the bridge provides access to highly functionalized and optically active azepanes, overcoming the thermodynamic challenges often associated with direct seven-membered ring formation. rsc.org
| Ring-Closing Method | Key Transformation | Precursor Type | Catalyst/Reagent | Ref. |
| Intramolecular Carbonyl-Enamine Cyclization | Enamine addition to carbonyl | Linear enamine-ketone | Thermal/Acid | chem-soc.si |
| Ring-Closing Metathesis (RCM) | Olefin metathesis | Acyclic diene | Grubbs or other Ru catalysts | researchgate.net |
| Asymmetric Reductive Amination | Enzymatic reduction of imine | Acyclic aminoketone | Imine Reductase (IRED) | acs.org |
| Tandem Amination/Cyclization | Intramolecular amination of alkyne | Fluorinated allenyne | Copper(I) | nih.gov |
| Temporary-Bridge Strategy | Domino Michael-hemiaminalization & cleavage | α-Ketoamide and enal | Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | rsc.org |
Ring-Expansion Reactions of Cyclic Precursors
Ring-expansion reactions provide a powerful alternative for synthesizing azepanes by leveraging more readily available five- and six-membered cyclic precursors. These methods involve the cleavage of a bond within the initial ring and the insertion of one or more atoms to form the larger seven-membered structure.
The expansion of pyrrolidine (B122466) (5-membered) and piperidine (B6355638) (6-membered) rings is a common and effective route to azepanes. One stereoselective and regioselective method involves the expansion of piperidine rings to yield diastereomerically pure azepane derivatives in excellent yields. rsc.org
Specific strategies include:
Ullmann-Type Annulation/Rearrangement Cascade: 5-Arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent can be transformed into 1H-benzo[b]azepine derivatives. acs.org This reaction proceeds under Cu(I) promotion and involves an intramolecular annulation followed by a rearrangement that expands the five-membered ring into a fused seven-membered ring. acs.org
Expansion via Bicyclic Halogenated Aminocyclopropanes: A versatile approach begins with the dihalocyclopropanation of cyclic enamines like N-Boc-2,3-dihydro-1H-pyrrole. rsc.orgrsc.org After deprotection, reductive amination with an aldehyde or ketone triggers the cleavage of the cyclopropane (B1198618) ring, leading to a ring-expanded product. This method effectively transforms pyrrolidines into functionalized piperidines and piperidines into functionalized azepanes. rsc.org
Expansion via Bicyclic Azetidinium Intermediates: Azetidines with a 3-hydroxypropyl side chain can be activated to form a bicyclic 1-azonia-bicyclo[3.2.0]heptane intermediate. acs.orgnih.gov Nucleophilic attack on this strained system can lead to competitive ring expansion, yielding a mixture of pyrrolidine and azepane products, with the product distribution influenced by the substitution pattern and the nucleophile used. acs.orgnih.gov A similar principle allows for the synthesis of fluoroalkylated azepanes from substituted pyrrolidines. researchgate.net
| Precursor Ring | Method | Key Reagents/Catalyst | Product Type | Ref. |
| Piperidine | Stereoselective Rearrangement | Not specified | Substituted Azepane | rsc.org |
| 5-Arylpyrrolidine | Intramolecular Ullmann-Type Cascade | Copper(I) thiophene-2-carboxylate | 1H-Benzo[b]azepine | acs.org |
| Pyrrolidine/Piperidine | Dihalocyclopropanation & Reductive Amination | Dihalocarbene, NaBH(OAc)₃ | Halogenated Piperidine/Azepane | rsc.orgrsc.org |
| Azetidine/Pyrrolidine | Bicyclic Azetidinium Intermediate | Activating agent (e.g., MsCl), Nucleophile (e.g., CN⁻) | Substituted Azepane | acs.orgnih.govresearchgate.net |
While direct ring expansion from azanorbornanes to azepanes is not extensively documented, the use of constrained bicyclic systems as precursors is a recognized strategy. A conceptually related approach involves synthesizing highly substituted azepanones from 2H-azirines. acs.org The process involves creating a bicyclic aziridine (B145994) (a 1-azabicyclo[4.1.0]heptan-2-one core) through a sequence of diastereoselective allylindanation, N-acylation, and ring-closing metathesis. acs.org The subsequent regioselective opening of this strained bicyclic system with nucleophiles affords highly functionalized azepanones. acs.org This highlights the utility of forming and then breaking open a strained bicyclic intermediate to access complex seven-membered rings.
Photochemistry offers a powerful and modern avenue for constructing azepane rings from simple aromatic precursors. These methods avoid harsh reagents and often proceed under mild conditions.
A significant breakthrough is the photochemical dearomative ring expansion of nitroarenes . nih.govmanchester.ac.uk In this strategy, a simple nitroarene is converted into a singlet nitrene using blue light. nih.gov This intermediate triggers a transformation of the six-membered aromatic ring into a seven-membered ring system. nih.govmanchester.ac.uk A subsequent hydrogenolysis step completes the synthesis, providing complex polysubstituted azepanes in just two steps. nih.gov This method has been used to create azepane analogs of known piperidine-based drugs. nih.gov
Other photochemical approaches include:
Expansion of Azoarenes: Photosensitized dearomative ring expansion of diverse azoarenes provides a unified approach to seven-membered azepines. nih.gov
Expansion of Diazidonaphthalenes: Photolysis of diazidonaphthalenes leads to the expansion of both aromatic rings, forming novel azepinoazepine structures. rsc.org
Rearrangement of N-vinylpyrrolidinones: A photochemical rearrangement of N-vinylpyrrolidinones, which can be considered a formal [5+2] cycloaddition, yields azepin-4-ones. thieme-connect.com This two-step process involves the condensation of a pyrrolidinone with an aldehyde, followed by irradiation with UV light to induce the ring expansion. thieme-connect.com
One-pot reactions that convert six-membered rings directly into seven-membered heterocycles are highly sought after for their efficiency. A notable example is the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides. nih.gov This one-pot process uses a combination of molybdenum and copper catalysts to initiate a cascade involving nitrene formation, C-H insertion, and bond rearrangement to build the seven-membered diazepine (B8756704) ring with moderate to high yields. nih.gov
Additionally, Hantzsch-type multicomponent reactions have been developed for the one-pot synthesis of azepine spiro[4.6]-γ-lactams, demonstrating a facile route to complex spirocyclic systems containing the azepine core. rsc.org
Wagner-Meerwein Rearrangement in Ring Expansion Pathways
The Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, offers a powerful method for carbon skeleton reorganization and is particularly useful in the synthesis of complex cyclic systems. sioc-journal.cnwikipedia.org This reaction involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent carbocation center. wikipedia.orgnumberanalytics.com In the context of azepane synthesis, this rearrangement can be employed in ring expansion strategies, transforming smaller rings into the seven-membered azepane framework.
A notable application involves the gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. acs.org This sequence allows for the synthesis of azepine-fused cyclobutanes, demonstrating a method to overcome the common issue of chirality loss during the rearrangement of planar cyclopropylmethyl cations. acs.orgacs.org The chirality established in the initial cyclopropanation step is effectively transferred to the final product. acs.org While direct application to this compound is not explicitly detailed, the principle of using Wagner-Meerwein rearrangements for constructing the azepane core from different precursors remains a viable and innovative synthetic approach. sioc-journal.cn
Multistep Synthetic Sequences
The synthesis of polysubstituted azepanes often relies on multistep sequences that involve the initial construction of a linear precursor followed by cyclization and further functionalization. manchester.ac.uk These approaches can be lengthy but offer significant versatility in introducing a wide range of substituents onto the azepane ring. manchester.ac.uk
One innovative multistep approach involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method, mediated by blue light at room temperature, transforms a six-membered nitroarene into a seven-membered 3H-azepine intermediate. manchester.ac.uk Subsequent hydrogenolysis of the resulting diene and hydrogenolysis of the amidine yields the saturated azepane ring in just two steps from the aromatic precursor. manchester.ac.uknih.gov This strategy allows for the installation of various substituents on the aromatic ring, which are then carried over to the final azepane product. manchester.ac.uk
Another common multistep strategy involves the creation of a linear precursor containing the necessary atoms for the azepane ring, followed by a cyclization reaction. For instance, a sequence could involve the synthesis of an appropriately substituted amino alcohol or amino halide, which then undergoes intramolecular cyclization to form the azepane ring. While specific multistep syntheses for this compound are not detailed in the provided results, the general principles of constructing a linear chain and then closing the ring are fundamental to the synthesis of many complex azepanes. manchester.ac.uk
Reductive Amination Methodologies
Reductive amination is a cornerstone of amine synthesis in medicinal and pharmaceutical chemistry, valued for its operational simplicity and wide applicability. nih.gov This reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine. youtube.comyoutube.com This method is highly effective for creating C-N bonds and is used in the synthesis of numerous pharmaceutical compounds. nih.gov
In the context of azepane synthesis, reductive amination can be applied in several ways. It can be used to introduce substituents to a pre-formed azepane ring or as a key step in the construction of the ring itself. For example, the N-alkylation of a primary or secondary azepane can be achieved via reductive amination with an appropriate aldehyde or ketone.
Furthermore, chemoenzymatic methods have been developed for the synthesis of enantioenriched 2-aryl azepanes using asymmetric reductive amination with imine reductases. bohrium.com This biocatalytic approach offers high stereoselectivity, which is crucial for the synthesis of chiral drug candidates. bohrium.com The resulting 2-aryl azepanes can then be further functionalized. bohrium.com While a direct synthesis of this compound via this method is not explicitly described, the principles can be readily adapted by selecting the appropriate starting materials, namely a suitable azepane precursor and 2-methoxybenzaldehyde.
Ring-Closing Metathesis (RCM) as a Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated cyclic compounds, including nitrogen heterocycles. nih.govwikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org RCM is particularly valuable for the construction of medium-sized rings, such as the seven-membered azepane ring, which can be challenging to form using traditional cyclization methods. nih.gov
The synthesis of azepane derivatives via RCM typically involves the preparation of a linear precursor containing two terminal alkene functionalities and a nitrogen atom. Subjecting this diene to a suitable metathesis catalyst, such as Grubbs' or Schrock's catalyst, initiates the cyclization to form a dihydroazepine. nih.gov This unsaturated intermediate can then be readily reduced to the corresponding saturated azepane.
Several studies have demonstrated the utility of RCM in the synthesis of various azepane-containing structures. For instance, RCM has been used to prepare 2,3-dihydro-[1H]-2-benzazepines and benzo researchgate.netmdpi.comazepino[1,2-b]isoquinolinones. researchgate.net The tolerance of modern metathesis catalysts to a wide range of functional groups allows for the synthesis of complex and highly functionalized azepane derivatives. nih.govwikipedia.org
| Catalyst | Substrate Type | Product | Yield | Reference |
| Grubbs' First Generation Catalyst | Allylamines | Ring-closing metathesis product | Good to Excellent | nih.gov |
| Ruthenium Indenylidene Complex | Diene precursor | 7-membered heterocycle | 87% | wikipedia.org |
| Grubbs' First Generation Catalyst (stoichiometric) | Diene precursor | 8-membered E ring | 26% | wikipedia.org |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a broad and fundamental strategy for the synthesis of cyclic compounds, including azepanes. This approach involves the formation of a new bond between two atoms within the same molecule to close a ring. Various types of intramolecular cyclizations have been successfully employed to construct the azepane skeleton.
One example is the copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. acs.org In this method, deprotonation of an alkynyl imine followed by transmetalation with a copper salt leads to an organocopper intermediate that undergoes intramolecular nucleophilic attack on the triple bond to form the azepine ring. acs.org This strategy provides access to polysubstituted azepine derivatives in moderate to good yields. acs.org
Another approach is the intramolecular [2+2] cycloaddition of 2-azetidinone-tethered enallenols, which provides access to strained tricyclic β-lactams containing a cyclobutane (B1203170) ring. nih.gov While not directly forming a simple azepane, this demonstrates the power of intramolecular cycloadditions in building complex heterocyclic systems.
1,7-Carbonyl-Enamine Cyclization and Related Pathways
A specific and effective method for azepine ring closure is the intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.siresearchgate.net This reaction involves the intramolecular cyclization of an enamine onto a carbonyl group, typically a ketone or an ester, positioned seven atoms away. chem-soc.siresearchgate.net
The general strategy involves the formation of an enamine from a secondary amine and a carbonyl compound. youtube.com This enamine then acts as a nucleophile, attacking an electrophilic carbonyl carbon within the same molecule to form the seven-membered ring. chem-soc.siresearchgate.net For instance, an enaminoester intermediate can cyclize via a favored 7-exo-trig mode to yield an azepine derivative. chem-soc.si The reaction conditions for this type of cyclization have been studied, and it has been applied to the synthesis of various fused azepine systems, such as pyrazino[2,3-c]azepines and azepino[3,4-b]quinoxalines. chem-soc.siresearchgate.net
Cyclization via Intramolecular Reductive Amination
Intramolecular reductive amination is a powerful one-pot procedure for the synthesis of cyclic amines, including azepanes. semanticscholar.orgrsc.org This reaction combines the formation of a cyclic imine or iminium ion from a precursor containing both an amine and a carbonyl group, followed by in situ reduction to the corresponding cyclic amine. youtube.com
A key advantage of this method is its efficiency, as it avoids the isolation of the intermediate cyclic imine. The reaction is often catalyzed by transition metals, such as iridium, and can be performed enantioselectively using chiral ligands. semanticscholar.orgrsc.org This has been successfully applied to the synthesis of enantioenriched dibenz[c,e]azepines, which possess both central and axial chirality. semanticscholar.orgrsc.org
In a typical procedure, a precursor molecule containing an amino group and a ketone or aldehyde functionality separated by an appropriate number of carbon atoms is subjected to reducing conditions in the presence of an acid catalyst. The amine first condenses with the carbonyl to form a cyclic iminium ion, which is then immediately reduced to the stable azepane ring. This methodology has been used to synthesize pentahydroxyazepane iminosugars, where the final cyclization to the azepane is achieved through intramolecular reductive amination. nih.gov
| Precursor | Catalyst/Reagents | Product | Enantiomeric Excess | Reference |
| Bridged biaryl derivatives | [Ir(COD)Cl]2/(S)-SegPhos, H2 | Dibenz[c,e]azepines | up to 97% ee | semanticscholar.orgrsc.org |
| Amino-aldehyde | Acid, reducing agent | Pentahydroxyazepane | N/A | nih.gov |
Transition Metal-Catalyzed Tandem Amination/Cyclization Reactions
Transition metal-catalyzed reactions provide powerful tools for the efficient construction of complex cyclic amines from simple, readily available starting materials. These methods often proceed through tandem or cascade sequences, where multiple bonds are formed in a single operation, thereby increasing synthetic efficiency.
One notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. mdpi.comnih.gov This methodology allows for the synthesis of trifluoromethyl-substituted azepine-2-carboxylates and their phosphonate (B1237965) analogs. The reaction proceeds via the intermolecular addition of a primary or secondary amine to a copper-activated alkyne, followed by an intramolecular cyclization onto the allene (B1206475) moiety to form the seven-membered azepine ring. mdpi.comnih.gov The optimal conditions for this transformation typically involve heating a mixture of the allenyne and an amine in the presence of a copper(I) catalyst, such as Cu(MeCN)4PF6, in a solvent like dioxane. nih.gov
The proposed mechanism involves the initial formation of a copper acetylide, which then undergoes nucleophilic attack by the amine. Subsequent intramolecular cyclization onto the activated allene system leads to the formation of the azepine product. mdpi.com
Late transition metals like rhodium and cobalt have also been employed in C-H amination reactions to construct N-functionalized molecules. acs.org For instance, Cp*Rh(III) catalysts can mediate directed C-H amination, which can be followed by an intramolecular dehydrative cyclization to yield condensed heteroaromatic products. acs.org Similarly, cobalt(III)-catalyzed C-H amidation using acetoxycarbamates as the amino source allows for the installation of various protected amino groups. acs.org
| Catalyst System | Reaction Type | Key Features | Starting Materials | Products |
|---|---|---|---|---|
| Copper(I) salts (e.g., Cu(MeCN)4PF6) | Tandem Amination/Cyclization | Efficient for constructing functionalized azepines. | Allenynes, Primary/Secondary Amines | Trifluoromethyl-substituted azepine-2-carboxylates and phosphonates |
| Cp*Rh(III) | C-H Amination/Annulation | Tandem process for condensed heteroaromatics. | Substrates with directable C-H bonds, Amidating reagents | Condensed heteroaromatic products |
| Co(III) with acetoxycarbamates | C-H Amidation | Tunable amino group installation. | Substrates with C-H bonds, Acetoxycarbamates | N-functionalized molecules |
Asymmetric and Stereoselective Synthesis of Azepane Structures
The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different enantiomers or diastereomers often exhibit vastly different pharmacological profiles. The synthesis of azepane derivatives with multiple stereocenters has therefore spurred the development of a wide array of asymmetric and stereoselective methods.
A general approach to creating substituted azepanes with high diastereo- and enantioselectivity involves the use of (-)-sparteine-mediated asymmetric lithiation and conjugate addition to generate enantioenriched enecarbamates. thieme-connect.de These intermediates can then be converted to polysubstituted azepanes in a few stereoselective steps. thieme-connect.de
Enantiopure Synthesis Approaches for Azepane Derivatives
One of the most direct ways to obtain enantiomerically pure compounds is to start from a chiral precursor, a strategy known as chiral pool synthesis. Natural amino acids, such as ornithine and lysine, are readily available and serve as excellent starting materials for the synthesis of enantiopure 3-aminopiperidine and 3-aminoazepane derivatives. acs.org The synthesis involves the cyclization of the corresponding methyl esters to form lactams, which can be achieved on a significant laboratory scale. acs.org Subsequent protection of the amino group and reduction of the lactam affords the desired enantiopure 3-aminoazepane building blocks. acs.org These can then be further derivatized to produce pharmacologically active compounds. acs.org
Stereocenter Generation via Oxidative Cleavage Strategies
While direct searches did not yield specific examples of oxidative cleavage for generating stereocenters in the synthesis of this compound, this strategy is a well-established method in organic synthesis for creating new functional groups and stereocenters from existing cyclic structures.
Exploration of Titanium Alkylidene Chemistry in Stereoselective Routes
Titanium alkylidene complexes, such as the Tebbe and Petasis reagents, are powerful tools in organic synthesis, primarily for olefination reactions. researchgate.netresearchgate.net The synthesis of these complexes often involves the reaction of a titanium precursor with an organometallic reagent. For instance, terminal titanium alkylidene complexes can be prepared through a one-electron oxidatively induced α-hydrogen abstraction from a bis-alkyl precursor. figshare.com The reactivity of these complexes can be influenced by the steric bulk of the ligands and the nature of the counterion. figshare.com While their direct application in the stereoselective synthesis of azepanes is not extensively documented in the provided results, their ability to form carbon-carbon bonds makes them potentially valuable for constructing substituted azepane precursors.
Osmium-Catalyzed Tethered Aminohydroxylation for Stereocontrolled C–N Bond Formation
A novel and highly stereoselective approach for the synthesis of polyhydroxylated azepanes involves the use of an osmium-catalyzed tethered aminohydroxylation (TA) reaction. acs.orgnih.gov This strategy allows for the formation of a new C-N bond with complete regio- and stereocontrol. The key step is the aminohydroxylation of an allylic alcohol derived, for example, from a carbohydrate precursor like D-mannose. acs.orgnih.gov The tethering of the nitrogen source to the molecule directs the osmium-catalyzed addition to a specific face of the double bond, thus ensuring high stereoselectivity. acs.orgnih.gov The resulting oxazolidinone can then be hydrolyzed, and subsequent intramolecular reductive amination yields the desired azepane. acs.orgnih.gov This method represents a significant advance in the stereocontrolled synthesis of complex azepane derivatives. acs.orgnih.gov
| Method | Key Reagent/Catalyst | Stereochemical Control | Key Transformation | Resulting Structure |
|---|---|---|---|---|
| (-)-Sparteine-Mediated Asymmetric Lithiation | (-)-Sparteine | High diastereo- and enantioselectivity | Generation of enantioenriched enecarbamates | Polysubstituted azepanes |
| Chiral Pool Synthesis | Enantiopure starting materials (e.g., ornithine, lysine) | Inherited from starting material | Cyclization to lactam and reduction | Enantiopure 3-aminoazepane derivatives |
| Osmium-Catalyzed Tethered Aminohydroxylation | Osmium catalyst | Complete regio- and stereocontrol | Aminohydroxylation of an allylic alcohol | Polyhydroxylated azepanes |
Stereoselective Ring Expansion Mechanisms Involving Aziridinium (B1262131) and Azetidinium Intermediates
Ring expansion reactions provide an elegant pathway to larger ring systems from more readily accessible smaller rings. The stereochemistry of the starting material can often be transferred to the product with high fidelity.
The ring expansion of piperidines can lead to the formation of diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org This strategy has been successfully applied to the synthesis of azepane backbones of potential drug candidates. rsc.org
Aziridinium ions, formed from the corresponding β-amino alcohols, are reactive intermediates that can undergo nucleophilic ring-opening. acs.org In certain cases, this ring-opening can be followed by a ring-expansion cascade. For example, N-bromosuccinimide can induce an aminocyclization-aziridine ring-expansion cascade, providing an asymmetric and highly stereoselective route to azepanes.
Similarly, azetidinium intermediates can be involved in ring expansion reactions to furnish azepanes. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov This reaction proceeds through an ylide-type mechanism involving an aziridinium ylide intermediate, which undergoes a ring-opening/ring-closing cascade. nih.gov While this example leads to azetidines, competitive ring expansion of azetidines to both pyrrolidines and azepanes has also been observed, highlighting the potential of these intermediates in synthesizing larger rings.
Gold(I)-Catalyzed Asymmetric Cyclopropanation/C–C Cleavage/Wagner–Meerwein Rearrangement for Fused Azepanes
A sophisticated strategy for constructing azepine-fused cyclobutanes involves a gold(I)-catalyzed asymmetric cascade reaction. pku.edu.cnnih.gov This method utilizes readily available yne-methylenecyclopropanes (yne-MCPs) to produce 3-azabicyclo[5.2.0]nonadiene derivatives, which are bicyclic systems containing an azepine fused with a cyclobutane ring. pku.edu.cnnih.gov The reaction proceeds through a sequence of cyclopropanation, C–C bond cleavage, and a Wagner–Meerwein rearrangement. pku.edu.cnnih.gov
A significant challenge in asymmetric ring expansion is the potential loss of chiral information, as the intermediate cyclopropylmethyl cations are planar. pku.edu.cnnih.gov However, this gold-catalyzed method successfully overcomes this issue. pku.edu.cnnih.gov Density functional theory (DFT) calculations have shown that the chirality of the final product is established during the initial cyclopropanation step. pku.edu.cnnih.gov Although the subsequent C–C cleavage forms a planar carbocation intermediate, the rigid structure of this intermediate allows only one specific carbon of the cyclopropyl (B3062369) group to migrate during the Wagner–Meerwein rearrangement. pku.edu.cnnih.gov This selective migration effectively transfers the chirality from the initially formed cyclopropane to the final fused azepine product. pku.edu.cnnih.gov
Transition Metal-Catalyzed Synthetic Routes
Transition metals play a pivotal role in modern organic synthesis, and the formation of azepane rings is no exception. Catalysts based on zirconium, rhodium, copper, and palladium have led to the development of powerful and versatile synthetic routes.
Zirconium-Mediated Cyclization Approaches
Zirconium-mediated reactions offer a distinct approach to synthesizing substituted azepanes. soton.ac.uk The intramolecular co-cyclization of substrates such as 4- or 5-azanona-1,8-dienes, -enynes, or -diynes using a zirconocene(1-butene) complex generates zirconacycles. soton.ac.uk These intermediates can then be treated in different ways to yield various products. soton.ac.uk Protonation of the zirconacycles affords 3,4- or 4,5-disubstituted azepanes. soton.ac.uk Alternatively, for systems derived from diynes, reaction with dimethyl acetylenedicarboxylate (B1228247) and copper chloride (CuCl) can produce 2- or 3-benzazepanes. soton.ac.uk
Rhodium(II)-Catalyzed Reactions, including Cyclopropanation/1-Aza-Cope Rearrangement and Formal 1,3-Migrations
Rhodium(II) catalysts are particularly effective in synthesizing fused azepine derivatives. One prominent method involves a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement. nih.govthieme-connect.com This process utilizes 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov The reaction is initiated by the formation of an α-imino rhodium(II) carbenoid, which undergoes intramolecular cyclopropanation. nih.gov This leads to a transient 1-imino-2-vinylcyclopropane intermediate that rapidly rearranges via a 1-aza-Cope rearrangement to generate fused dihydroazepine derivatives in moderate to excellent yields. nih.gov This method has also been successfully applied to the synthesis of azepinoindoles from 3-diazoindolin-2-imines and 1,3-dienes. nih.gov
Another innovative rhodium-catalyzed approach involves the formal 1,3-migration of hydroxy and acyloxy groups. acs.org This reaction, initiated by an α-imino rhodium carbene, followed by selective annulation of the resulting zwitterionic intermediates, provides an efficient pathway to various azepane derivatives. acs.org This migration-annulation strategy is valued for its good functional group tolerance and straightforward procedure. acs.org Furthermore, rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings has been developed to construct N-bridgehead azepine skeletons, which are significant in medicinal chemistry. nih.gov
Copper(I)-Catalyzed Tandem Reactions for Substituted Azepines
Copper(I) catalysis provides an efficient method for preparing functionalized azepine derivatives through a tandem amination/cyclization reaction. mdpi.comnih.govnih.gov This strategy has been successfully employed for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates from functionalized allenynes and various primary and secondary amines. mdpi.comnih.govnih.gov
The reaction conditions are crucial for success. Studies have shown that using a cationic Cu(I) complex, such as Cu(MeCN)₄PF₆, in a solvent like dioxane at elevated temperatures yields the desired azepine products. nih.gov The scope of the reaction is broad, accommodating a range of anilines and cyclic secondary amines. mdpi.com
Table 1: Examples of Cu(I)-Catalyzed Synthesis of Azepine Derivatives
| Amine Substrate | Product Yield | Reference |
|---|---|---|
| Aniline | 65% (NMR Yield) | nih.gov |
| Substituted Anilines | Moderate to Good | mdpi.com |
| Morpholine | Moderate to Good | mdpi.com |
| Piperidine | Moderate to Good | mdpi.com |
| 4-Fluoroaniline | 62% | mdpi.com |
| 4-Methoxyaniline | 48% | mdpi.com |
| 4-Aminobenzoic acid | 40% | mdpi.com |
Data derived from studies on the amination/cyclization of fluorinated allenynes. mdpi.comnih.gov
Additionally, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations of 2′-vinyl-biaryl-2-imines have been developed to produce dibenzo[b,d]azepines with high diastereo- and enantioselectivity. nih.gov
Palladium-Catalyzed Formations of C–N and C–S Bonds
Palladium catalysis is a cornerstone of modern organic chemistry, particularly for forming carbon-heteroatom bonds. beilstein-journals.org These methods have been applied to the synthesis of azepine ring systems.
A double palladium-catalyzed amination reaction has been used to create azepine derivatives from substituted stilbenes and various amines. thieme-connect.com The choice of phosphine (B1218219) ligand is critical for achieving high yields, with ligands like JohnPhos and SPhos showing particular effectiveness. thieme-connect.com This methodology has been expanded by using microwave heating, which can significantly reduce reaction times and improve yields. thieme-connect.com
Table 2: Ligand Screening for Palladium-Catalyzed Double Amination
| Ligand | Catalyst Loading (mol%) | Yield of Azepine Product | Reference |
|---|---|---|---|
| JohnPhos | 10 | Good | thieme-connect.com |
| SPhos | 10 | Good (Comparable to JohnPhos) | thieme-connect.com |
| XPhos | 10 | Lower Yield | thieme-connect.com |
| dppf | 10 | Inefficient | thieme-connect.com |
Reaction conditions involved Pd(OAc)₂ as the palladium source and NaOt-Bu as the base. thieme-connect.com
Palladium catalysis also enables intramolecular aza-Wacker-type reactions, where a C–N bond is formed through the cyclization of vinyl cyclopropanecarboxamides to create highly substituted aza[3.1.0]bicycles. nih.gov Furthermore, the distinct catalytic properties of palladium and copper have been exploited in divergent synthesis; starting from the same linear amide, a palladium catalyst can trigger a domino N-arylation/C-H activation process, while a copper catalyst promotes only the N-arylation, leading to two different heterocyclic products. acs.org
For the formation of C–S bonds to create thiepine (B12651377) derivatives (sulfur analogs of azepines), a different palladium/ligand system is required. thieme-connect.com While JohnPhos was effective for C–N bond formation, the combination of Pd(OAc)₂ with the dppf ligand was necessary to synthesize the desired thiepines, albeit in modest yields. thieme-connect.com
Advanced Techniques and Reagents in Azepane Synthesis
The synthesis of azepanes continues to evolve with the introduction of advanced techniques and novel reagents. Microwave-assisted synthesis has been shown to accelerate palladium-catalyzed reactions, shortening reaction times from hours to minutes and often improving yields. thieme-connect.com
The development of novel starting materials is also a key driver of innovation. The use of specifically designed reagents such as:
Fluorinated allenynes in copper-catalyzed reactions allows for the direct incorporation of fluorine-containing groups into the azepine core. mdpi.comnih.gov
Dienyl-tethered 1-sulfonyl-1,2,3-triazoles serve as effective precursors for rhodium-catalyzed cascade reactions to form fused azepines. nih.gov
Other advanced strategies include piperidine ring expansion, which can be used to construct azepane and azepine backbones with high stereoselectivity and regioselectivity. rsc.org The investigation into mechanistically distinct pathways, such as the zirconium-mediated cyclization of azanona-dienes and -enynes, provides alternative routes to uniquely substituted azepanes. soton.ac.uk
Synthesis of Specific this compound Related Structural Motifs
While the above sections describe general methodologies for azepane synthesis, this section considers a direct and plausible route to the specific target molecule.
While a specific literature preparation for this compound is not prominently documented, a highly plausible and direct synthetic route can be proposed based on the well-established reaction of reductive amination (also known as reductive alkylation). organic-chemistry.orgyoutube.com This powerful one-pot reaction is one of the most common and effective methods for synthesizing amines.
The proposed synthesis would involve two key components:
An Azepane-based Precursor : The nitrogen-containing ring could start as ε-caprolactam, a readily available cyclic amide.
An Aldehyde : The side chain would be introduced using 2-methoxybenzaldehyde.
The proposed synthetic sequence would be as follows:
Formation of a Cyclic Imine : The ε-caprolactam can be reduced to the corresponding cyclic imine, azacyclohept-2-ene. This reduction can be achieved using a strong reducing agent like diisobutylaluminium hydride (DIBAL-H) or through other established methods for partial reduction of lactams.
Reductive Amination : The cyclic imine would then be reacted in-situ with an organometallic reagent such as (2-methoxyphenyl)methylmagnesium bromide (a Grignard reagent) or (2-methoxyphenyl)methyllithium. The nucleophilic addition of the organometallic reagent to the C=N bond of the imine would form the C2-C bond and, after an aqueous workup, yield the final product, this compound.
Alternatively, a direct reductive amination could be envisioned starting from a precursor like 2-aminoazepane (which would require its own synthesis) and 2-methoxybenzaldehyde. The reaction between the amine and aldehyde would form an intermediate iminium ion, which is then reduced in the same pot by a reducing agent. researchgate.netyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation because they are mild enough not to reduce the aldehyde starting material but are effective at reducing the intermediate iminium ion. researchgate.net This approach provides a direct and high-yielding pathway to C-substituted amines. organic-chemistry.org
Synthesis of Halogenated Analogues (e.g., Trifluoromethylated Azepanes)
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity. scienceopen.com Consequently, the synthesis of trifluoromethylated azepanes is of considerable interest.
One notable method involves the stereospecific ring expansion of trifluoromethylated pyrrolidines. This approach has been utilized to produce enantioenriched 3-substituted 2-(trifluoromethyl)piperidines and 4-substituted 2-(trifluoromethyl)azepanes. scienceopen.com The process starts from L-proline and proceeds through a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. The presence of the trifluoromethyl group directs the regioselectivity of the ring expansion, and the chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess. researchgate.net
Another strategy for synthesizing trifluoromethylated azepines involves a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. This method provides selective access to trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues. researchgate.net
Furthermore, a three-step method for the trifluoromethylation of azines has been developed, which could potentially be adapted for azepane systems. This process involves the oxidative nucleophilic substitution of a hydrogen atom in the heteroaromatic ring with a trifluoromethyl carbanion. nih.gov The key step is the addition of the CF3- carbanion, generated from Me3SiCF3, to an N-alkylazinium salt. nih.gov
Research has also explored the synthesis of 4-substituted α-trifluoromethyl azepanes via the ring expansion of trifluoromethyl pyrrolidines. researchgate.net This method capitalizes on the influence of the trifluoromethyl group to control the regioselectivity of the expansion.
A variety of trifluoromethylated building blocks are also synthesized for incorporation into larger structures. For instance, a process for the preparation of 3-trifluoromethyl acetophenone (B1666503) oxime has been detailed, involving the reaction of a halo benzotrifluoride (B45747) isomer with magnesium to form a Grignard reagent, followed by reaction with a ketene (B1206846) and subsequent treatment with a hydroxylamine (B1172632) salt. google.com
Table 1: Synthetic Approaches to Trifluoromethylated Azepanes and Related Compounds
| Starting Material | Key Reagents/Catalysts | Product Type | Reference |
| Trifluoromethylated Pyrrolidines | Nucleophiles | 4-Substituted 2-(Trifluoromethyl)azepanes | scienceopen.comresearchgate.net |
| Functionalized Allenynes | Copper(I) Catalyst, Amines | Trifluoromethyl-substituted Azepin-2-carboxylates | researchgate.net |
| Azines | Me3SiCF3, KF, Ph3SnF | Trifluoromethylated Azines | nih.gov |
| Halo Benzotrifluoride Isomer | Mg, Ketene, Hydroxylamine Salt | 3-Trifluoromethyl Acetophenone Oxime | google.com |
Construction of Fused Azepane Ring Systems
Fused azepane ring systems are prevalent in numerous bioactive natural products and pharmacologically significant compounds. nih.govscispace.com Their synthesis is a key focus in organic chemistry, with ring construction being a dominant strategy. scispace.comresearchgate.net
A prominent method for creating fused dihydroazepine derivatives utilizes a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.govnih.gov This process begins with the intramolecular cyclopropanation of an α-imino rhodium(II)-carbenoid, which forms a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then undergoes a rapid 1-aza-Cope rearrangement to yield the fused dihydroazepine derivatives in moderate to excellent yields. nih.govnih.gov
Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing fused azepane systems. scispace.comresearchgate.net Additionally, a novel zirconium-mediated approach to substituted azepanes has been described, highlighting its potential for further synthetic applications. scispace.comresearchgate.net
Sequential reactions have also proven effective in the synthesis of fused systems, such as tetrahydro-1H-1-benzazepine derivatives. scispace.comresearchgate.net Gold(I)-catalyzed stereoselective cascade reactions have also been developed, providing access to highly functionalized azepines under mild conditions. researchgate.net
Other notable methods include:
The use of deep eutectic solvents, such as a combination of choline (B1196258) chloride and urea, as a highly efficient medium for the one-pot synthesis of benzo-fused seven-membered heterocycles. scispace.com
An Ir(I)-catalyzed cycloisomerization that provides access to carbocyclic systems which can be precursors to fused azepanes. researchgate.net
Cascade Michael/aldol-like cyclization reactions between N-substituted phthalimides and α,β-unsaturated electrophiles to afford tricyclic systems like pyrrolo[2,1-a]isoindolone and tetrahydropyrido[2,1-a]isoindolone. researchgate.net
Solvent and catalyst-free thermal ring expansion of substituted indoles with dialkyl acetylenedicarboxylates to produce potentially bioactive benzazepines. researchgate.net
Table 2: Methodologies for the Construction of Fused Azepane Ring Systems
| Method | Key Features | Resulting Structure | Reference |
| Rh(II)-catalyzed Cyclopropanation/1-aza-Cope Rearrangement | Sequential reaction of dienyltriazoles | Fused Dihydroazepine Derivatives | nih.govnih.gov |
| Ring-Closing Metathesis (RCM) | Versatile ring construction | Fused Azepane Systems | scispace.comresearchgate.net |
| Zirconium-mediated Cyclization | Novel approach to substituted azepanes | Substituted Azepanes | scispace.comresearchgate.net |
| Gold(I)-catalyzed Cascade Reaction | Stereoselective, mild conditions | Highly Functionalized Azepines | researchgate.net |
| Deep Eutectic Solvents | One-pot synthesis | Benzo-fused Seven-membered Heterocycles | scispace.com |
Reaction Mechanisms and Pathways for 2 2 Methoxyphenyl Methyl Azepane Transformations
Mechanistic Investigations of Azepane Formation Reactions
The construction of the azepane skeleton can be achieved through various synthetic strategies, each involving distinct mechanistic pathways. These methods often include ring-expansion reactions, cyclization of linear precursors, and rearrangements.
Radical annulation reactions provide a powerful tool for the construction of cyclic systems. In the context of azepane synthesis, a plausible radical-mediated pathway to a 2-arylmethyl-substituted azepane could involve the cyclization of a nitrogen-centered radical onto a suitably positioned unsaturated system. For instance, a precursor molecule containing an N-centered radical and a distant alkene or alkyne moiety can undergo an intramolecular addition.
A hypothetical precursor for 2-[(2-Methoxyphenyl)methyl]azepane could be an N-haloamine. Homolytic cleavage of the nitrogen-halogen bond, induced by a radical initiator or light, would generate a nitrogen-centered radical. This radical could then attack a double bond positioned seven atoms away, leading to a carbon-centered radical that is subsequently quenched to afford the azepane ring. The regioselectivity of the initial radical attack is crucial and is generally governed by Baldwin's rules for ring closure.
Table 1: Key Steps in a Hypothetical Radical-Mediated Azepane Formation
| Step | Description | Intermediate |
| 1 | Generation of a nitrogen-centered radical from a suitable precursor (e.g., an N-haloamine). | N-radical |
| 2 | Intramolecular 7-endo-trig cyclization onto a double bond. | Carbon-centered radical |
| 3 | Radical quenching by a hydrogen atom donor. | Final azepane product |
While direct evidence for this specific transformation for this compound is not prominent in the literature, the general principles of radical cyclization are well-established and offer a viable synthetic route.
Carbocation rearrangements, particularly the Wagner-Meerwein rearrangement, are classic transformations in organic synthesis that can lead to ring expansion. sioc-journal.cnwikipedia.orgnumberanalytics.com This type of rearrangement involves the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocation, often resulting in a more stable carbocationic intermediate. wikipedia.orgnumberanalytics.com In the context of azepane synthesis, a six-membered ring containing a suitable leaving group on a side chain can undergo a Wagner-Meerwein rearrangement to form a seven-membered azepane ring. sioc-journal.cn
For the synthesis of this compound, a potential precursor could be a 2-(hydroxymethyl)-1-(2-methoxyphenyl)methylpiperidine derivative. Protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation. A subsequent 1,2-shift of a carbon atom from the piperidine (B6355638) ring to the exocyclic carbocationic center would lead to the expansion of the ring to the seven-membered azepane structure. The driving force for this rearrangement is the formation of a more stable tertiary carbocation within the newly formed azepane ring. numberanalytics.comjk-sci.com
Table 2: Plausible Wagner-Meerwein Rearrangement for Azepane Synthesis
| Step | Description | Intermediate |
| 1 | Formation of a carbocation on a side chain attached to a piperidine ring. | Primary carbocation |
| 2 | 1,2-shift of a ring carbon atom (Wagner-Meerwein rearrangement). | Tertiary carbocation (azepane ring) |
| 3 | Loss of a proton to form a stable product or capture by a nucleophile. | Final azepane product |
The stereochemistry of the migrating group is retained during the Wagner-Meerwein shift. wikipedia.orgjk-sci.com
Ring-expansion reactions proceeding through cyclic ammonium (B1175870) ions, such as aziridinium (B1262131) and azetidinium intermediates, are well-documented routes to larger nitrogen-containing rings. nih.gov The rearrangement of β-amino alcohols via aziridinium intermediates is a notable example. nih.gov Activation of the hydroxyl group, for instance by conversion to a good leaving group, facilitates intramolecular nucleophilic attack by the nitrogen atom to form a strained three-membered aziridinium ion. nih.govnih.gov Subsequent nucleophilic attack on this intermediate can lead to ring-opened products or, in more complex systems, rearranged skeletons.
A plausible pathway to an azepane ring could involve a tandem ring-opening and ring-closing cascade starting from a smaller ring system. For example, a suitably substituted N-Boc-bicyclic aminocyclopropane could undergo reductive amination, which triggers a ring-expansion process. The cleavage of the cyclopropane (B1198618) ring is facilitated by the participation of the nitrogen lone pair, leading to the formation of a seven-membered ring.
While direct involvement of aziridinium or azetidinium ions in the formation of this compound from acyclic precursors is less direct, they are key intermediates in rearrangements of smaller N-heterocycles that could potentially be elaborated into azepanes. The regioselectivity of the ring opening of these strained intermediates is a critical factor, influenced by steric and electronic effects of the substituents. nih.gov
Intramolecular hydrogen bonding can play a significant role in directing the stereochemical outcome of a reaction by locking the conformation of a molecule into a specific arrangement. rsc.orgarxiv.orgnih.govarxiv.org In the context of forming this compound, a precursor such as an amino alcohol could adopt a conformation where an intramolecular hydrogen bond exists between the amino and hydroxyl groups. rsc.orgarxiv.orgarxiv.org
This hydrogen bond can influence the reactivity of the functional groups and the stereochemical course of a cyclization or rearrangement reaction. acs.org For instance, in a cyclization reaction to form the azepane ring, the pre-organized conformation due to hydrogen bonding can favor the formation of one diastereomer over another. The strength of this hydrogen bond can be influenced by the nature of the substituents on the nitrogen and carbon atoms. arxiv.orgarxiv.org Theoretical studies on amino alcohols have shown that substitution on the nitrogen atom can enhance the strength of the O-H···N intramolecular hydrogen bond. arxiv.orgarxiv.org
One of the most common methods for forming the azepane ring is through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic carbon atom at the appropriate distance. chem-soc.sirsc.orgrsc.org For the synthesis of this compound, a plausible precursor would be a 7-amino-1-(2-methoxyphenyl)heptan-1-one derivative.
The proposed mechanism would involve the following steps:
Intramolecular Nucleophilic Attack: The primary or secondary amine at one end of the chain attacks the carbonyl group at the other end, forming a tetrahedral intermediate.
Dehydration: This is often followed by the elimination of a water molecule to form a cyclic imine or enamine.
Reduction: The resulting cyclic imine or enamine is then reduced to the final azepane.
An alternative is the intramolecular SN2 reaction of a haloamine, where the amino group displaces a halide from the other end of the carbon chain. The success of this 7-endo-trig cyclization can be challenging but is a viable pathway.
Stereochemical and Regiochemical Control in Azepane-Forming Reactions
Controlling stereochemistry and regiochemistry is a central theme in the synthesis of substituted azepanes. rsc.orgnih.gov
In reactions involving carbocation rearrangements like the Wagner-Meerwein shift, the stereocenter of the migrating group is typically retained. wikipedia.orgjk-sci.com The regioselectivity of the rearrangement is governed by the relative stability of the resulting carbocation.
For ring-expansion reactions involving piperidine derivatives, the regioselectivity of the bond migration determines which carbon becomes part of the newly formed seven-membered ring. rsc.org Semi-empirical molecular orbital calculations have been used to investigate and predict the regiochemical and stereochemical outcomes of such piperidine ring expansion processes. rsc.org
In cyclization reactions, the stereochemistry can be controlled by using chiral auxiliaries or catalysts. For instance, the use of a chiral auxiliary on the nitrogen atom can direct the stereochemical outcome of an intramolecular cyclization. Similarly, asymmetric catalysis can be employed to achieve enantioselective synthesis of the azepane ring. The regioselectivity of ring closure is dictated by the relative positions of the nucleophilic and electrophilic centers in the precursor molecule. chem-soc.si
Diastereoselectivity and Enantioselectivity Control in Synthetic Routes
The synthesis of substituted azepanes, including the 2-[(2-methoxyphenyl)methyl] derivative, often generates stereocenters whose absolute and relative configurations must be precisely controlled. Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, and diastereoselective synthesis, which controls the formation of diastereomers, are paramount. arizona.edu
While specific studies on this compound are not extensively documented, principles of stereocontrol can be inferred from related systems. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been achieved through cascade Michael reactions with complete diastereoselectivity reported in many cases. beilstein-journals.org Similarly, a palladium(II)-catalyzed [5+2] annulation of o-arylanilines with dienes produces dibenzo[b,d]azepines with high diastereoselectivity. lookchem.com These examples underscore the importance of reaction design in controlling the spatial arrangement of substituents on a cyclic framework.
A powerful strategy for establishing stereochemistry in azepane synthesis is through asymmetric catalysis. In one notable example, an iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives was developed to produce chiral dibenz[c,e]azepines. This method achieves excellent enantiocontrol, yielding products with up to 97% enantiomeric excess (ee). The success of this transformation is highly dependent on the choice of the chiral phosphine (B1218219) ligand, with different ligands affording varying levels of enantioselectivity.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| (S)-SegPhos | 72 | 89 | mdpi.com |
| Other Ligands (general) | Varies | Up to 97 | mdpi.com |
Another effective approach involves a photochemical two-step formal [5+2] cycloaddition, which uses a condensation/ring-expansion sequence to convert readily available pyrrolidinones into substituted azepanes. nih.gov Such strategies, which build the azepane ring from a chiral precursor or use a chiral catalyst, are fundamental to accessing enantiomerically pure 2-substituted azepanes like the target compound.
Regioselective Aspects of Chemical Transformations
Regioselectivity refers to the preference for a chemical reaction to occur at one position over other possible positions. In the context of this compound, regioselectivity is critical when performing reactions on either the azepane ring or the methoxyphenyl substituent.
A key synthetic strategy that highlights regioselectivity is the ring expansion of piperidine derivatives to form azepanes. rsc.org This method can yield diastereomerically pure azepane derivatives with excellent regioselectivity, where the expansion occurs in a controlled manner to produce a specific constitutional isomer. rsc.org The regiochemical outcome can be investigated and predicted using computational methods like semiempirical molecular orbital calculations. rsc.org
For transformations on the aromatic portion of the molecule, the methoxy (B1213986) group on the phenyl ring acts as an ortho-, para-directing group for electrophilic aromatic substitution. However, achieving regioselectivity can be challenging. A powerful method for controlled functionalization involves directed ortho-metalation. While not specific to this exact molecule, studies on the regioselective functionalization of aryl azoles provide a relevant model. nih.gov In these cases, using a tailored magnesium amide base like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl) in non-coordinating hydrocarbon solvents allows for highly regioselective metalation at the ortho position of the aryl ring. nih.gov This magnesiated intermediate can then be trapped with various electrophiles, offering a versatile route to polyfunctionalized derivatives. nih.gov This approach could theoretically be applied to the methoxyphenyl group to achieve functionalization specifically at the C3 or C5 position of the benzene (B151609) ring.
Functional Group Transformations and Derivatization Strategies of Azepanes
Oxidative Cleavage Reactions for Azepane Derivatives
Oxidative cleavage reactions can be used to break carbon-carbon or carbon-heteroatom bonds, leading to significant structural modifications. For this compound, oxidative cleavage could target the ether linkage, the N-C bonds of the azepane ring, or the aromatic ring itself.
The cleavage of the methyl ether on the phenyl ring is a plausible transformation. Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including methyl t-butyl ether and methyl benzyl (B1604629) ethers. nih.gov The mechanism often involves hydrogen abstraction followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to an alcohol (phenol in this case) and an aldehyde (formaldehyde). nih.gov
More drastic is the oxidative cleavage of the azepane ring. This is a less common transformation for saturated heterocycles but can be achieved under harsh conditions. For unsaturated precursors, ozonolysis is a standard method for cleaving carbon-carbon double bonds to form carbonyl compounds. youtube.com The oxidative opening of aromatic rings is another possibility, typically proceeding through enzymatic pathways that activate the ring with diols before cleavage. nih.gov
A synthetically relevant transformation is oxidative N-dealkylation, which involves the cleavage of a C-N bond at the nitrogen atom. This reaction is a key metabolic pathway for many amine-containing drugs, often catalyzed by cytochrome P450 enzymes. encyclopedia.pub Biomimetic systems using metal complexes of ruthenium, rhodium, and copper can also achieve this transformation. nih.gov For instance, rhodium porphyrin complexes can catalyze the aerobic oxidative N-dealkylation of secondary and tertiary amines in aqueous solutions. nih.govworldscientific.com The mechanism is believed to proceed through the formation of an iminium ion intermediate. worldscientific.com This could potentially be applied to remove a substituent from the nitrogen of a derivatized azepane ring.
Reductive Transformations in Azepane Synthesis
Reductive transformations are fundamental to the synthesis of the azepane core, particularly from carbonyl-containing precursors. One of the most common methods for preparing azepanes is the reduction of the corresponding seven-membered lactam (a caprolactam). While powerful reducing agents like lithium aluminum hydride are traditionally used, milder and more chemoselective methods have been developed. A nickel-catalyzed system, for example, effectively reduces secondary and tertiary amides and lactams to their corresponding amines and is tolerant of other functional groups like esters. rsc.org
Another key reductive strategy is reductive amination. This process involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the amine. This method is highly valuable for constructing the azepane ring via intramolecular cyclization. For example, functionalized azepanes can be prepared from bicyclic aminocyclopropane derivatives where a reductive amination step triggers a cyclopropane ring cleavage and expansion to the seven-membered ring. rsc.orgnih.gov
| Reactants | Reducing Agent | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Cyclopropylammonium salt, Aldehyde/Ketone | Sodium triacetoxyborohydride (B8407120) | CH₂Cl₂ | Functionalized Azepane/Piperidine | rsc.org |
These reductive methods are crucial for the final steps in the synthesis of 2-substituted azepanes, converting precursors like lactams or amino-aldehydes into the desired saturated heterocyclic ring.
Annulation Processes for Azepane Ring System Expansion
Annulation refers to a reaction that forms a new ring onto a pre-existing molecular framework. For this compound, the azepane ring itself can serve as a scaffold for constructing fused or bridged polycyclic systems.
One sophisticated strategy involves an intramolecular Ullmann-type annulation/rearrangement cascade. In a reported example, 5-arylpyrrolidine derivatives were converted into 1H-benzo[b]azepine-2-carboxylates. researchgate.net This demonstrates a ring expansion from a five-membered to a seven-membered ring, coupled with the formation of a fused benzene ring. researchgate.netacs.org This type of transformation highlights how an existing heterocyclic ring can be expanded and annulated simultaneously.
Another powerful method is [6+1] annulation, which has been used for the direct synthesis of azepines from N-tethered ynenitriles and Reformatsky reagents. mit.edu While this builds the azepine ring itself, the principle of combining molecular fragments to construct a seven-membered ring is central to annulation strategies. Other approaches include tandem ring-forming strategies, such as a benzannulation followed by ring-closing metathesis, which has been used to synthesize hydrobenzoazepines. acs.org A rhodium-carbene initiated migration-annulation protocol also provides an efficient tool for synthesizing azepane derivatives. These methods showcase the versatility of modern organic synthesis in using the azepane core as a starting point for creating more complex, three-dimensional molecular architectures.
Computational and Theoretical Studies on 2 2 Methoxyphenyl Methyl Azepane and Analogues
Conformational Analysis and Molecular Stability
Identification of Preferred Conformational States (e.g., Twist-Chair, Chair, Twist-Boat)
The conformational space of the azepane ring is primarily dominated by three low-energy families of conformations: the chair, the twist-chair, and the twist-boat. Of these, the twist-chair conformation is generally the most stable for the parent azepane. The chair and twist-boat conformations are also significant contributors to the conformational equilibrium. The presence of a substituent at the C2 position, such as the (2-methoxyphenyl)methyl group, can significantly influence the relative energies of these conformers.
The chair conformation of azepane possesses a Cₛ symmetry element, while the twist-chair and twist-boat conformations are chiral and exist as enantiomeric pairs. The energy barriers between these conformations are typically low, leading to a dynamic equilibrium at room temperature.
Pseudorotational Equilibria in Seven-Membered Rings
The interconversion between the various chair, twist-chair, and twist-boat conformations of the azepane ring can be described by a process known as pseudorotation. This is not a true rotation around a single bond but rather a continuous series of small conformational changes that allow the ring to pucker in different positions without passing through high-energy planar states. The pseudorotational pathway connects the different low-energy conformers on the potential energy surface. For the azepane ring, the chair and twist-chair conformations are often located on the pseudorotational itinerary. Understanding this equilibrium is essential for a complete picture of the molecule's dynamic behavior.
Impact of Heteroatoms and Substituents on Conformational Preferences
The introduction of a heteroatom, in this case, the nitrogen atom in the azepane ring, influences the conformational preferences compared to its carbocyclic analogue, cycloheptane. The C-N and N-H bond lengths and the C-N-C bond angle differ from their C-C and C-C-C counterparts, leading to altered torsional strains and transannular interactions.
The substituent at the C2 position plays a critical role in determining the most stable conformation. The bulky (2-methoxyphenyl)methyl group in 2-[(2-methoxyphenyl)methyl]azepane will tend to occupy a pseudo-equatorial position to minimize steric hindrance. This preference can shift the conformational equilibrium towards specific twist-chair or chair conformations where this arrangement is possible. Furthermore, the orientation of the 2-methoxyphenyl group itself will be influenced by non-covalent interactions with the azepane ring. Studies on substituted azepanes have shown that even a single atom substitution can significantly bias the ring's conformation to a single major state. rsc.org
Below is a hypothetical data table illustrating the relative energies of the different conformations of this compound, based on general findings for substituted azepanes. The substituent is assumed to be in the most stable pseudo-equatorial orientation.
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.0 |
| Chair | 0.5 - 1.5 |
| Twist-Boat | 1.0 - 2.5 |
Note: These are estimated values for illustrative purposes. Actual values require specific computational calculations.
Advanced Quantum Chemical Calculations
To obtain a more quantitative understanding of the conformational preferences and energetics of this compound, advanced quantum chemical calculations are employed. These methods can provide accurate geometries, relative energies, and other electronic properties of the different conformers.
Applications of Ab Initio Methods (e.g., MP2)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful tools for conformational analysis. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that accounts for electron correlation, which is crucial for accurately describing the subtle non-covalent interactions that govern conformational preferences.
For a molecule like this compound, MP2 calculations can be used to:
Optimize the geometries of the various chair, twist-chair, and twist-boat conformers.
Calculate the relative energies of these conformers to determine the global minimum and the ordering of the higher energy states.
Determine the energy barriers for the interconversion between different conformers, providing insights into the dynamics of the pseudorotational pathway.
While computationally more demanding than some other methods, MP2 provides a reliable benchmark for conformational energies. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.
For the conformational analysis of this compound, DFT can be applied to:
Perform geometry optimizations and frequency calculations for a large number of potential conformers, making it suitable for exploring the complex potential energy surface of the flexible seven-membered ring.
Investigate the influence of the solvent on the conformational equilibrium using implicit solvation models.
Analyze the electronic structure of the molecule, including atomic charges and orbital interactions, to understand the factors driving the conformational preferences.
Various functionals, such as B3LYP and M06-2X, have been shown to provide good results for the conformational analysis of organic molecules. nih.gov The inclusion of dispersion corrections (e.g., DFT-D) is often necessary to accurately model the non-covalent interactions within the molecule.
Prediction of Reactivity and Stability Parameters
Density Functional Theory (DFT) serves as a powerful tool for calculating a variety of parameters that help in predicting the reactivity and kinetic stability of a molecule. For analogues of this compound, such as Schiff bases containing a methoxybenzylidene moiety, these parameters are crucial for understanding their chemical behavior. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
A smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. nih.gov For instance, in a study on (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate, a compound with structural similarities to the title compound, the HOMO-LUMO gap was calculated to be significant, suggesting good kinetic stability. nih.gov Such calculations are invaluable for predicting how a molecule like this compound might behave in a chemical reaction.
Table 1: Representative Reactivity and Stability Parameters for a this compound Analogue
| Parameter | Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -1.87 |
| Energy Gap (LUMO-HOMO) | 4.11 |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 1.87 |
| Electronegativity (χ) | 3.93 |
| Chemical Hardness (η) | 2.06 |
| Chemical Softness (S) | 0.49 |
Note: The data presented in this table is representative of an analogue and is intended for illustrative purposes.
Electronic Absorption Spectrum Computations (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are vital for understanding the electronic transitions within a molecule, such as π-π* and n-π* transitions.
For analogues of this compound, TD-DFT calculations can elucidate how structural features influence the electronic spectra. For example, in studies of Schiff bases with methoxybenzylidene groups, TD-DFT has been successfully used to assign the observed absorption bands to specific electronic transitions. nih.gov The solvent environment can also be incorporated into these calculations to provide more accurate predictions of the spectra in solution. The theoretical spectra generated by TD-DFT are often in good agreement with experimental UV-Vis spectra. nih.gov
Table 2: Representative TD-DFT Calculated Electronic Absorption Data for a this compound Analogue
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |
| 325 | 0.45 | HOMO -> LUMO | n-π |
| 280 | 0.82 | HOMO-1 -> LUMO | π-π |
| 230 | 0.65 | HOMO -> LUMO+1 | π-π* |
Note: The data presented in this table is representative of an analogue and is intended for illustrative purposes.
Molecular Geometry Optimization Studies
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of the molecule are adjusted to find the minimum energy conformation. These optimized geometries provide a realistic representation of the molecule's structure and are the foundation for all subsequent calculations.
For complex molecules like this compound, which contains a flexible seven-membered azepane ring and a rotatable methoxybenzyl group, identifying the global minimum energy structure is crucial. Computational studies on pyrimidine (B1678525) derivatives have demonstrated the utility of DFT for obtaining accurate geometric parameters. nih.gov The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational method.
Table 3: Representative Optimized Geometrical Parameters for a this compound Analogue
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (azepane ring) | 1.47 |
| C-C (phenyl ring) | 1.39 |
| C-O (methoxy group) | 1.36 |
| C-N-C (azepane ring) | 112.5 |
| C-C-O (methoxy group) | 117.8 |
Note: The data presented in this table is representative of an analogue and is intended for illustrative purposes.
Utilization of Meta-Hybrid and Long-Range-Separated Functionals (e.g., M06-2X, ωB97XD)
The choice of the DFT functional is critical for the accuracy of computational predictions. While standard hybrid functionals like B3LYP are widely used, meta-hybrid functionals such as M06-2X and long-range-separated functionals like ωB97XD often provide improved performance for specific types of calculations, particularly those involving non-covalent interactions, which are important in the conformational analysis of flexible molecules like this compound.
The M06-2X functional is known for its accuracy in predicting thermochemistry, kinetics, and non-covalent interactions in main-group elements. The ωB97XD functional includes empirical dispersion corrections, making it well-suited for systems where van der Waals forces are significant. The selection of the functional depends on the specific properties being investigated and the nature of the molecular system.
Analysis of Electronic Properties and Molecular Interactions
Beyond reactivity and geometry, computational methods can provide a detailed picture of the electronic landscape of a molecule, which is fundamental to understanding its interactions with other molecules.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals provides valuable information about the reactive sites of a molecule.
In a molecule like this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the azepane ring, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. FMO analysis is a powerful tool for predicting the regioselectivity of chemical reactions.
Fukui Function and Molecular Electrostatic Potential Mapping
The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a particular point in a molecule when an electron is added or removed. It helps to identify the most reactive sites for nucleophilic and electrophilic attacks with greater precision than FMO analysis alone.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the azepane ring, and a positive potential around the hydrogen atoms.
Charge Distribution Analysis (e.g., CHELPG, Atomic Dipole Corrected Hirshfeld Charges (ADCH))
Charge distribution analysis is fundamental to understanding a molecule's electrostatic potential, which governs its interaction with biological targets and other molecules. Methods like CHELPG (CHarges from Electrostatic Potentials using a Grid-based method) and Atomic Dipole Corrected Hirshfeld (ADCH) charges provide a quantitative picture of the atomic charges within a molecule.
While specific CHELPG or ADCH studies on this compound are not prevalent in publicly accessible literature, the principles of these analyses can be understood from studies on analogous systems. For instance, in molecules containing a methoxy group on a phenyl ring, the oxygen atom is expected to carry a significant negative partial charge, while the attached carbon atoms and the methyl group's protons bear positive charges. Similarly, the nitrogen atom in the azepane ring is a key site of negative charge.
These charge distributions are critical for predicting intermolecular interactions, such as hydrogen bonding and electrostatic attractions with receptor sites. For example, Hirshfeld surface analysis, a related technique, has been used to identify key interatomic interactions in complex heterocyclic structures synthesized from precursors like D-mannitol.
Table 1: Illustrative Partial Atomic Charges (a.u.) for a Model Methoxyphenyl-containing Fragment based on Theoretical Principles
| Atom | Expected Partial Charge (Conceptual) |
| Methoxy Oxygen (O) | Highly Negative |
| Aromatic Carbon (C-O) | Positive |
| Azepane Nitrogen (N) | Negative |
| N-H Proton (H) | Positive |
Note: This table is illustrative and represents expected charge trends. Actual values require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for dissecting the molecular wavefunction into localized, intuitive chemical units like bonds, lone pairs, and anti-bonding orbitals. This allows for the quantitative study of intramolecular interactions, particularly hyperconjugation, which involves delocalization of electron density from a filled donor orbital to a vacant acceptor orbital. These interactions are crucial for understanding molecular stability and conformation.
NBO analysis on structures analogous to this compound would reveal key stabilizing interactions. A primary interaction would likely be the delocalization of the nitrogen lone pair (nN) into the antibonding orbitals of adjacent C-C and C-H bonds (σ). This nN -> σ interaction is characteristic of amines and contributes significantly to the conformational preferences of the azepane ring. Furthermore, interactions involving the methoxy group and the phenyl ring, such as the delocalization from the oxygen's lone pairs (nO) to the antibonding π* orbitals of the aromatic ring, influence the electronic environment of the molecule.
The stability imparted by these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
Table 2: Representative Intramolecular Donor-Acceptor Interactions and their Stabilization Energies from NBO Analysis on Analogous Amine Systems
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Representative | Interaction Type |
| n(N) | σ(C-C) | 1.5 - 4.0 | Hyperconjugation |
| n(N) | σ(C-H) | 2.0 - 5.0 | Hyperconjugation |
| n(O) | π(C=C)phenyl | 15.0 - 25.0 | Resonance/Hyperconjugation |
| σ(C-H) | σ(C-N) | 0.5 - 2.0 | Hyperconjugation |
Note: The E(2) values are representative examples from general NBO analyses of similar functional groups and are not specific to the title compound.
Independent Gradient Model (IGM) for Weak Interaction Characterization
The Independent Gradient Model (IGM) is a computational approach used to identify and visualize weak intramolecular and intermolecular interactions. It is particularly adept at characterizing non-covalent interactions like hydrogen bonds, van der Waals forces, and steric clashes by analyzing the electron density and its gradient. IGM provides a visual representation of these interactions as surfaces between atoms, with the color and size of the surface indicating the type and strength of the interaction.
For this compound, an IGM analysis would be expected to highlight several key weak interactions that dictate its three-dimensional structure. These would include:
Intramolecular Hydrogen Bonding: A potential weak C-H···O interaction between a C-H bond on the azepane ring or the methylene (B1212753) bridge and the oxygen of the methoxy group.
Steric Repulsion: Regions of steric clash, for example, between the bulky methoxyphenylmethyl group and protons on the azepane ring, which would define the limits of conformational freedom.
These subtle forces are critical in determining the molecule's preferred shape, which is, in turn, essential for its biological activity.
Computational Contributions to Stereochemical Understanding
Computational chemistry provides critical insights into the stereochemistry of molecules and reactions, from elucidating the transfer of chirality to predicting the outcomes of stereoselective syntheses.
Elucidation of Chirality Transfer Mechanisms
Chirality is a cornerstone of molecular recognition in biology. nih.gov The transfer of chirality, where one chiral element influences the formation of another, is a key concept in asymmetric synthesis. nih.gov Computational studies can map out the potential energy surfaces of reactions to explain how and why this transfer occurs. For azepane derivatives, this could involve understanding how a pre-existing stereocenter on a reactant directs the formation of a new stereocenter during cyclization or substitution. nih.gov
For example, in the synthesis of chiral amines, computational models can show how axial chirality in a catalyst or intermediate is transferred to create central chirality in the final product. nih.gov These models analyze transition states to reveal the energetic preferences for different stereochemical pathways, highlighting the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that favor one enantiomer or diastereomer over another.
Computational Predictions of Regioselectivity and Stereoselectivity
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the regioselectivity and stereoselectivity of organic reactions. nih.gov By calculating the activation energies for all possible reaction pathways, chemists can predict which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) will be the major product. nih.gov
In the context of synthesizing 2-substituted azepanes, computational studies can be invaluable. For instance, in the ring expansion of a substituted piperidine (B6355638) to form an azepane, semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of the process. nih.gov Similarly, DFT calculations at levels like B3LYP/6-31G(d) have been employed to explore the regioselectivity of nucleophilic attacks on heterocyclic intermediates. nih.gov These studies often find that the observed selectivity is a result of kinetic control, where the product formed is the one with the lowest energy transition state. nih.govnih.gov Factors such as cation-π interactions between an aromatic ring in a reactant and a charged intermediate can stabilize specific transition states, thereby directing the reaction to a particular outcome. nih.gov
Advanced Analytical Methods for Structural Elucidation and Purity Assessment of Azepane Synthesis Products
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are paramount in determining the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups and the definitive spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-[(2-Methoxyphenyl)methyl]azepane, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms, respectively. organicchemistrydata.org
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 2-methoxyphenyl group, the benzylic methylene (B1212753) bridge, and the azepane ring. The aromatic protons would typically appear in the downfield region (δ 6.8-7.3 ppm), exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring. The methoxy (B1213986) group would present as a sharp singlet around δ 3.8 ppm. The benzylic protons and the proton at the 2-position of the azepane ring would likely appear as multiplets in the δ 2.5-3.5 ppm region, with their specific shifts and couplings providing conformational information. The remaining azepane ring protons would produce a series of complex multiplets in the upfield region (δ 1.5-2.0 ppm). chemicalbook.comnetlify.app
The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. np-mrd.orgchemicalbook.comspectrabase.com The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon bearing the methoxy group appearing at the lower field end of this range. The benzylic carbon and the carbons of the azepane ring adjacent to the nitrogen would be found in the δ 50-70 ppm region, while the other aliphatic carbons of the azepane ring would appear at higher fields (δ 25-40 ppm). rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships, for instance, connecting the adjacent protons within the azepane ring and within the aromatic system. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C6H4) | 6.8 - 7.3 | Multiplet |
| Methoxy (OCH3) | ~3.8 | Singlet |
| Benzylic (CH2) | 2.8 - 3.2 | Multiplet |
| Azepane (C2-H) | 2.9 - 3.3 | Multiplet |
| Azepane (CH2-N) | 2.5 - 2.9 | Multiplet |
| Azepane (other CH2) | 1.5 - 2.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (other) | 110 - 130 |
| Benzylic (CH2) | 55 - 65 |
| Methoxy (OCH3) | ~55 |
| Azepane (C2) | 60 - 70 |
| Azepane (C7) | 50 - 60 |
| Azepane (other CH2) | 25 - 40 |
For compounds that can be grown as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information. st-andrews.ac.uk This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For this compound, which has a chiral center at the C2 position of the azepane ring, X-ray crystallography could unambiguously establish its R or S configuration. nih.gov
The analysis would also reveal the conformation of the seven-membered azepane ring in the solid state, which often adopts a twist-chair or twist-boat conformation to minimize steric strain. Furthermore, the crystallographic data would show the spatial relationship between the azepane ring and the 2-methoxyphenyl substituent. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated. researchgate.netethz.ch
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. unh.edu The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the azepane and benzylic groups would appear just below 3000 cm⁻¹. nist.govchemicalbook.com
The presence of the C-O-C ether linkage of the methoxy group would be confirmed by strong C-O stretching bands in the region of 1250-1000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations would give rise to one or more bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine within the azepane ring would be expected in the 1250-1020 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-O (Aryl Ether) Stretch | 1260 - 1200 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 2-methoxyphenyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of a substituted benzene ring. sielc.com These absorptions are due to π→π* transitions. For a methoxy-substituted benzene ring, one would anticipate primary bands around 220 nm and secondary, fine-structured bands around 270-280 nm.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of this ion with high precision (typically to four decimal places). This exact mass can be used to calculate the elemental formula of the compound, confirming that it corresponds to C₁₄H₂₁NO. nih.gov
Collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometry (MS/MS) experiment would provide structural information through fragmentation patterns. nih.gov Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-methoxybenzyl cation (m/z 121) or a radical cation. nist.govnist.govnist.gov Other fragments could arise from the cleavage of the azepane ring.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
| 220 | [M+H]⁺ (Protonated Molecule) |
| 121 | [C₈H₉O]⁺ (2-Methoxybenzyl cation) |
| 99 | [C₆H₁₂N]⁺ (Azepane ring fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the separation, quantification, and purity assessment of non-volatile organic compounds. sigmaaldrich.com To analyze the purity of a synthesized batch of this compound, a reverse-phase HPLC method would typically be developed. sielc.com
This would involve using a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid to ensure the amine is protonated) and an organic solvent such as acetonitrile or methanol. zodiaclifesciences.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and the separation of any impurities with different polarities. Detection would most commonly be achieved using a UV detector set to one of the absorption maxima of the 2-methoxyphenyl chromophore (e.g., ~220 nm or ~275 nm). sielc.comnih.gov The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Applications of 2 2 Methoxyphenyl Methyl Azepane and Its Analogues in Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Synthetic Intermediates
Substituted azepanes are recognized for their importance in drug discovery and organic synthesis due to their flexible ring structures. lifechemicals.com This conformational diversity is often crucial for their biological activity, making the ability to introduce specific substituents into the azepane ring a key aspect of effective drug design. lifechemicals.com The compound 2-[(2-Methoxyphenyl)methyl]azepane, with its chiral center at the 2-position of the azepane ring, is a prime example of a chiral building block. The presence of the methoxyphenylmethyl group offers further possibilities for functionalization.
The enantioselective construction of molecules with multiple stereogenic elements is a critical aspect of synthesizing enantiopure natural products, pharmaceuticals, and functional materials. nih.gov Organocatalytic methods have been developed for the enantioselective preparation of polychiral molecules containing fused azepine rings with high diastereoselectivity and enantioselectivity. nih.gov These methods highlight the potential of chiral azepane derivatives to serve as templates for creating complex molecular architectures.
The synthesis of functionalized azepanes is an active area of research. For instance, methods for preparing 2,2-disubstituted azepanes bearing various aryl and ester substituents have been developed, showcasing the versatility of the azepane scaffold in accessing new chemical space relevant to drug discovery. researchgate.net Furthermore, asymmetric syntheses of 5-substituted azepane-2-carboxylate derivatives have been devised to facilitate drug discovery projects, emphasizing the demand for flexible and scalable routes to chiral azepane intermediates.
Contributions to the Development of Novel Materials and Chemical Products
The unique structural features of azepane derivatives contribute to their use in the development of novel materials. For example, a functional derivative of ε-caprolactam, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized and used to create functional aliphatic polyamides through ring-opening polymerization. usm.edu The resulting polymers contain ketone groups that can be further modified, leading to materials with tunable properties and potential applications in various fields. usm.edu This demonstrates how the azepane core can be incorporated into polymeric structures to create new materials.
The optical properties of some chiral azepine derivatives suggest their potential for use in optoelectronic materials. nih.gov The synthesis of bis-1,3-(benz)azoles, which are privileged conjugated structures with broad applications in polymers and advanced materials, further illustrates the role of heterocyclic compounds in materials science. nih.gov The photophysical properties of these molecules, such as their absorption and emission spectra, can be tuned by modifying their substituents. nih.gov
The development of novel heterocyclic compounds is a continuous effort in medicinal chemistry and materials science. jmchemsci.com The synthesis of new dibenzo[b,f]azepine derivatives, for example, expands the library of available polycyclic compounds with potential applications in these areas. lew.ro
Utility in Broader Heterocyclic Chemistry Beyond Azepanes
The chemistry of azepanes is part of the broader field of heterocyclic chemistry, which is fundamental to the life sciences and technology. wikipedia.org Many drugs and natural products contain heterocyclic rings. wikipedia.org The synthetic methods developed for azepanes can often be adapted for the synthesis of other nitrogen-containing heterocycles. For instance, strategies for the preparation of 2,2-disubstituted azetidines, pyrrolidines, and piperidines have been developed alongside those for azepanes. researchgate.net
The synthesis of azepane derivatives can involve unique chemical transformations that contribute to the general toolbox of organic chemists. A formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene has been used to efficiently afford azepane derivatives, providing a novel tool for synthesizing seven-membered N-heterocycles. acs.orgresearchgate.net
Future Directions in Research on 2 2 Methoxyphenyl Methyl Azepane
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of substituted azepanes presents a unique set of challenges due to the entropic penalty associated with forming a seven-membered ring. Future research will likely focus on developing more efficient and selective methods to construct the 2-[(2-Methoxyphenyl)methyl]azepane scaffold.
Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of complex azepane derivatives. One such strategy involves the dearomative ring expansion of nitroarenes. nih.gov This photochemical method allows for the transformation of a six-membered nitroarene into a seven-membered azepane ring system in a two-step process, often mediated by blue light at room temperature. nih.gov The adaptation of this methodology could provide a novel and efficient route to this compound by starting with a suitably substituted nitroarene precursor.
Another emerging technique is the ring expansion of smaller, more readily available heterocyclic systems. For instance, methods for the ring expansion of trifluoromethyl-substituted pyrrolidines to form substituted azepanes have been reported. researchgate.net Future research could explore analogous strategies, potentially starting from a proline derivative, to construct the azepane core of the target molecule.
Furthermore, osmium-catalyzed tethered aminohydroxylation has been demonstrated as a stereoselective method for synthesizing highly functionalized azepane iminosugars. nih.gov This approach allows for precise control over the stereochemistry of newly formed carbon-nitrogen bonds. nih.gov Investigating the applicability of such tethered cyclization strategies could lead to highly enantioselective syntheses of chiral derivatives of this compound.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
| Synthetic Methodology | Potential Starting Materials | Key Advantages | Potential Challenges |
| Dearomative Ring Expansion | Substituted Nitroarene | High efficiency, mild reaction conditions. nih.gov | Substrate scope, regioselectivity. |
| Pyrrolidine (B122466) Ring Expansion | Substituted Pyrrolidine | Readily available starting materials. researchgate.net | Control of regioselectivity during expansion. researchgate.net |
| Tethered Aminohydroxylation | Unsaturated Precursor | High stereocontrol. nih.gov | Multi-step synthesis of the precursor. |
Table 1: Hypothetical Comparison of Emerging Synthetic Routes to this compound.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the properties of molecules. For a compound like this compound, where experimental data is scarce, computational modeling can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to study the conformational landscape of the flexible seven-membered azepane ring. Understanding the preferred conformations is crucial for predicting the molecule's reactivity and its potential interactions with biological targets. Theoretical studies on similar structures, such as dibenzoazepine analogues, have utilized DFT to analyze the geometry and electronic properties of the seven-membered ring. nih.gov
Furthermore, computational models can be used to investigate the transition states of potential synthetic reactions, helping to rationalize observed selectivities and to design more efficient catalysts or reaction conditions. For example, computational studies have been used to understand the mechanism of photochemical cascade reactions leading to azepinone derivatives. nih.gov
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments or its potential binding modes within a protein active site. This information would be critical for assessing its potential as a lead compound in drug discovery.
The types of computational studies that could be applied are summarized in Table 2.
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms. | Stable conformers, transition state energies, electronic properties. |
| Molecular Dynamics (MD) | Solvation effects, binding interactions. | Dynamic behavior in solution, potential binding modes and affinities. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions. | Detailed mechanism of interaction with a biological target. |
Table 2: Potential Computational Studies on this compound.
Exploration of Novel Synthetic Applications for Diversified Chemical Space
The azepane scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov The exploration of novel synthetic applications for this compound would focus on leveraging its structure to create a diverse library of related compounds for biological screening.
The nitrogen atom of the azepane ring provides a convenient handle for further functionalization. It can be acylated, alkylated, or used in cross-coupling reactions to introduce a wide variety of substituents. These modifications could be used to modulate the compound's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug development.
The 2-methoxyphenyl group also offers opportunities for synthetic diversification. The aromatic ring can undergo electrophilic substitution reactions, and the methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be further derivatized.
By systematically exploring these synthetic transformations, a chemical library based on the this compound scaffold could be generated. This library could then be screened against a range of biological targets to identify potential therapeutic applications. The general importance of azepine derivatives in various fields highlights the potential for discovering novel activities. researchgate.netacs.org
Potential diversification strategies are outlined in Table 3.
| Functionalization Site | Reaction Type | Potential New Functional Groups | Purpose |
| Azepane Nitrogen | Acylation, Alkylation, Reductive Amination | Amides, substituted amines, ureas | Modulate polarity, introduce new binding motifs. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, nitro groups, acyl groups | Alter electronic properties, provide handles for further coupling reactions. |
| Methoxy Group | Ether Cleavage followed by Derivatization | Phenols, esters, ethers | Introduce hydrogen bond donors/acceptors, explore structure-activity relationships. |
Table 3: Hypothetical Strategies for the Synthetic Diversification of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
